![molecular formula C6H4BClF2O2 B151708 (4-Chloro-3,5-difluorophenyl)boronic acid CAS No. 864759-63-7](/img/structure/B151708.png)
(4-Chloro-3,5-difluorophenyl)boronic acid
Übersicht
Beschreibung
(4-Chloro-3,5-difluorophenyl)boronic acid is a boronic acid derivative with the molecular formula C6H4BClF2O2 and a molecular weight of 192.36 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine and fluorine atoms. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Wirkmechanismus
Target of Action
The primary target of (4-Chloro-3,5-difluorophenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
The compound interacts with its target through a two-step process: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst becomes oxidized as it donates electrons to form a new Pd-C bond . In the transmetalation step, the organoboron compound, such as this compound, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, affects the biochemical pathway of carbon-carbon bond formation . This reaction enables the synthesis of complex organic compounds, including biologically active compounds and pharmaceuticals .
Pharmacokinetics
As an organoboron compound, it is expected to have good stability and reactivity, which can influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including fluorinated biaryl derivatives and honokiol analogs , which have significant biological activity.
Biochemische Analyse
Biochemical Properties
(4-Chloro-3,5-difluorophenyl)boronic acid is involved in the synthesis of several organic compounds . It is used as a reactant in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely applied in organic synthesis . The compound interacts with various biomolecules during these reactions, including palladium catalysts and other organic groups .
Cellular Effects
The cellular effects of this compound are primarily observed in its role as a reactant in biochemical reactions
Molecular Mechanism
The molecular mechanism of this compound is closely tied to its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Metabolic Pathways
This compound is involved in Suzuki-Miyaura cross-coupling reactions, a type of metabolic pathway . Detailed information on the specific metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, is not explicitly documented in the current literature.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3,5-difluorophenyl)boronic acid typically involves the reaction of 4-chloro-3,5-difluorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis . The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction conditions include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -78°C to room temperature
Reagents: Trimethyl borate, 4-chloro-3,5-difluorophenyl magnesium bromide
Workup: Hydrolysis with aqueous acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloro-3,5-difluorophenyl)boronic acid primarily undergoes:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or ethanol), temperature (80-100°C).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or acetonitrile.
Major Products
Suzuki-Miyaura Cross-Coupling: Biaryl compounds
Oxidation: Phenols
Substitution: Substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
1.1. Suzuki-Miyaura Cross-Coupling Reaction
One of the primary applications of (4-Chloro-3,5-difluorophenyl)boronic acid is as a building block in the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids in the presence of a palladium catalyst. The compound's structure facilitates its reactivity, making it ideal for synthesizing complex organic molecules .
1.2. Synthesis of Fluorinated Compounds
The compound has also been utilized in the synthesis of fluorinated aryl compounds. Its unique fluorine substituents enhance the electronic properties of the resulting products, which can be advantageous in developing pharmaceuticals and agrochemicals .
Medicinal Chemistry
2.1. Drug Discovery
Research has indicated that this compound can play a role in drug discovery, particularly in designing enzyme inhibitors. Its ability to form stable complexes with biological targets makes it a candidate for developing new therapeutic agents against various diseases, including cancer .
2.2. Boron-Containing Drugs
The compound is being investigated for its potential use in boron-containing drugs, which are known for their unique mechanisms of action in biological systems. These drugs can target specific enzymes or receptors, providing a pathway for novel therapeutic strategies .
Material Science
3.1. Advanced Materials Production
In industrial applications, this compound is employed in the production of advanced materials and polymers. Its chemical properties allow for modifications that enhance material performance, particularly in electronics and coatings .
3.2. Polymer Chemistry
The compound's reactivity can be harnessed to create functionalized polymers through copolymerization techniques, which are essential for developing materials with specific properties tailored to particular applications.
Table 1: Summary of Research Applications
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Difluorophenylboronic acid: Similar structure but lacks the chlorine substituent.
4-Chlorophenylboronic acid: Similar structure but lacks the fluorine substituents.
Phenylboronic acid: Lacks both chlorine and fluorine substituents.
Uniqueness
(4-Chloro-3,5-difluorophenyl)boronic acid is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions . The combination of these substituents can enhance the compound’s utility in various synthetic applications, making it a valuable reagent in organic chemistry .
Biologische Aktivität
(4-Chloro-3,5-difluorophenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
- Molecular Formula : C₆H₄BClF₂O₂
- Molecular Weight : 192.35 g/mol
- Structural Characteristics : The compound features a boronic acid functional group, which is significant for its interaction with biological targets, particularly in the modulation of enzyme activity.
Boronic acids are known to interact with diols, which are common in biological systems. The interaction can lead to the inhibition of enzymes such as proteases and glycosidases, affecting various metabolic pathways. The specific mechanism of this compound is believed to involve:
- Inhibition of Enzymatic Activity : The compound can form reversible covalent bonds with serine or cysteine residues in active sites of enzymes.
- Regulation of Protein Interactions : It may influence protein-protein interactions by modifying the binding affinity of ligands.
Antidiabetic Potential
Recent studies have highlighted the potential of boronic acids, including this compound, in diabetes management. Boronic acids can enhance insulin signaling by stabilizing insulin molecules or modifying insulin receptor interactions. A theoretical model demonstrated that certain boronic acids could improve the conformational stability of insulin, suggesting a promising avenue for diabetes therapeutics .
Antiparasitic Activity
A study focusing on lead optimization for antiparasitic compounds identified several boronic acid derivatives as inhibitors of Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). Although this compound was not directly tested in this context, its structural analogs showed significant activity against the parasite .
Case Study 1: Insulin Interaction
A computational study utilized docking simulations to investigate the interaction between various boronic acids and insulin. The findings indicated that certain derivatives exhibited strong binding affinities and improved stability for insulin compared to conventional stabilizers .
Compound | Binding Energy (kcal/mol) | Stability Improvement |
---|---|---|
3-Benzyloxyphenylboronic acid | -78.46 | Significant |
This compound | TBD | TBD |
Case Study 2: Antiparasitic Screening
In a high-throughput screening for antiparasitic agents, a series of compounds were evaluated for their efficacy against T. brucei. While this compound was not included in this specific study, its structural properties suggest it could potentially align with the active compounds identified .
Toxicity and Safety Profile
According to PubChem data, this compound exhibits skin and eye irritation potential . Safety assessments are crucial when considering this compound for therapeutic applications.
Eigenschaften
IUPAC Name |
(4-chloro-3,5-difluorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF2O2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZAPMPDGUNQDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)Cl)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590195 | |
Record name | (4-Chloro-3,5-difluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864759-63-7 | |
Record name | (4-Chloro-3,5-difluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Difluoro-4-chlorophenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.